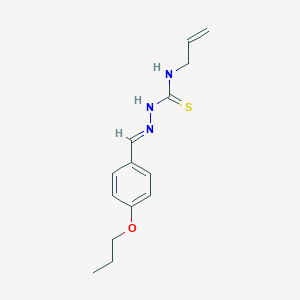
6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, also known as BTTO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. The unique structure of BTTO has made it an attractive molecule for scientific research as it exhibits a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is not well understood. However, it is believed that 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one exerts its biological activity by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and Physiological Effects
6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new anti-inflammatory and pain-relieving agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in lab experiments is its unique structure, which makes it an attractive molecule for scientific research. In addition, 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in lab experiments is its potential toxicity. 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. One of the most promising areas of research is the development of new anticancer agents based on the structure of 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. Researchers are also exploring the potential use of 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in the development of new antimicrobial agents. In addition, there is a growing interest in the study of the optical and electrical properties of 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, which may lead to the development of new materials for use in electronic devices. Overall, the unique structure and interesting biological properties of 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one make it an attractive molecule for future scientific research.
Synthesemethoden
The synthesis of 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can be achieved through a variety of methods. One of the most common methods is the reaction of 5-amino-1,2,4-triazine-3-thiol with bromine in the presence of a base. This reaction results in the formation of 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. Another method involves the reaction of 5-amino-1,2,4-triazine-3-thiol with N-bromosuccinimide in the presence of a base. This reaction also results in the formation of 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one.
Wissenschaftliche Forschungsanwendungen
6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is in the field of medicinal chemistry. 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been found to exhibit potent anticancer activity against a range of cancer cell lines. It has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. 6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has also been studied for its potential applications in the field of materials science. It has been found to exhibit interesting optical and electrical properties, making it a potential candidate for the development of new materials for use in electronic devices.
Eigenschaften
Produktname |
6-bromo-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one |
|---|---|
Molekularformel |
C3H2BrN3OS |
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C3H2BrN3OS/c4-1-2(9)5-3(8)7-6-1/h(H2,5,7,8,9) |
InChI-Schlüssel |
XTDLORUYXBJXDJ-UHFFFAOYSA-N |
SMILES |
C1(=S)C(=NNC(=O)N1)Br |
Kanonische SMILES |
C1(=S)C(=NNC(=O)N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)


![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)


![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)




![N'-[(Z)-indol-3-ylidenemethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B255242.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)